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Compound of Interest

Compound Name:
1-methyl-1H-benzo[d]

[1,2,3]triazole-5-carbaldehyde

Cat. No.: B1306209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on various

analogs of benzotriazole. While direct comparative data for 1-methyl-1H-benzo[d]triazole-5-

carbaldehyde analogs is not extensively available in the reviewed literature, this document

synthesizes findings from several key studies on related benzotriazole derivatives. The aim is

to offer insights into their potential as inhibitors of various biological targets implicated in a

range of diseases, including fungal infections and cancer. The data presented herein is based

on in silico studies and serves as a valuable resource for guiding further preclinical and clinical

research.

Quantitative Docking Data Summary
The following table summarizes the quantitative data from molecular docking studies of

different benzotriazole analogs against their respective biological targets. Lower binding energy

or higher docking scores generally indicate a more favorable interaction between the ligand

and the protein.
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Analog

Class

Target

Protein
PDB ID

Top

Compound/

Analog

Binding

Energy

(kcal/mol) /

Docking

Score

Reference

Benzotriazole

Derivatives

Lanosterol

14-α-

demethylase

5V5Z

Chloro

derivative of

benzotriazole

-isoniazid

-9.2 [1]

Benzotriazole

Derivatives

NIMA-related

kinase 2

(NEK2)

2W5A TAJ1 -10.5 [2]

Benzotriazole

Derivatives

NIMA-related

kinase 7

(NEK7)

2WQN TAJ1 Not Specified [2]

Benzotriazole

Derivatives

NIMA-related

kinase 9

(NEK9)

3ZKE TAJ1 Not Specified [2]

Benzotriazole

Derivatives
TP53 3DCY TAJ1 Not Specified [2]

Benzotriazole

Derivatives

NF-KAPPA-B

P65
1NFI TAJ1 Not Specified [2]

Benzotriazole

Derivatives
Caspase-3 3DEI TAJ1 Not Specified [2]

1,3,4-

Oxadiazole-

Benzotriazole

Hybrids

Focal

Adhesion

Kinase (FAK)

Not Specified Compound 4 Not Specified [3]

Benzotriazole

-based β-

amino

alcohols

Not Specified 6GLA, 4WH9
Compound

4e
Not Specified [4]
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Benzotriazole

Derivatives

Staphylococc

us aureus

tyrosyl tRNA

synthetase

1JIJ

2-(1H-1,2,3-

Benzotriazol-

1-yl)-N-(4-

methoxyphen

yl) acetamide

-8.9 [5]

Experimental Protocols
The methodologies employed in the cited molecular docking studies, while varying in specific

parameters, generally follow a standardized workflow. Below are the detailed protocols from the

key studies referenced in this guide.

Protocol 1: Docking of Benzotriazole Derivatives against
NIMA-related Kinases[2]

Protein Preparation: The three-dimensional crystal structures of the target proteins (NEK2,

NEK7, NEK9, TP53, NF-KAPPA-B P65, and caspase-3) were retrieved from the Protein Data

Bank. MGL tools were utilized to prepare the proteins by removing heteroatoms and water

molecules, followed by the addition of polar hydrogen atoms and Kollman charges.

Ligand Preparation: The structure of the benzotriazole derivative, TAJ1, was drawn and

optimized.

Molecular Docking: The docking analysis was performed to predict the binding pose of the

ligand within the active site of the protein. One hundred different configurations were

generated for each target protein. The configuration with the most stable structure and the

lowest binding energy was selected for further analysis. The interactions between the

synthesized compound and the target proteins were then visualized and analyzed in both 2D

and 3D.

Protocol 2: Docking of Benzotriazole-Isoniazid Analogs
against Lanosterol 14-α-demethylase[1]

Software: The molecular docking analysis was carried out using the PyRx software.
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Protein Preparation: The three-dimensional structure of the target protein, 14-alpha-

demethylase (PDB ID: 5V5Z), was downloaded from the Protein Data Bank. Protein

preparation, including the removal of amino acid residues, was performed using Swiss-PDB

viewer and BIOVIA Discovery Studio 2021.

Ligand Preparation: The 2D structures of the benzotriazole derivatives tethered with

isoniazid were generated using ChemDraw. The ligand molecules underwent energy

minimization before docking. Both the ligand and the protein structures were converted to

the PDBQT format.

Docking and Analysis: Rigid docking was employed to determine the binding affinities. The

3D interactions between the protein and the ligand were visualized using PyMOL, and the

2D interaction diagrams were generated with Discovery Studio 2021.

Protocol 3: Docking of Benzotriazole Derivatives against
Staphylococcus aureus tyrosyl tRNA synthetase[5][6]

Software: Autodock 4.2 was used for the molecular docking studies.

Protein Preparation: The crystal structure of Staphylococcus aureus tyrosyl tRNA synthetase

(PDB ID: 1JIJ) was used as the target protein.

Ligand Preparation: The 3D structures of the proposed benzotriazole derivatives were drawn

using ChemDraw 3D. The energy of all compounds was minimized, and the 3D structures of

the ligands were converted into the PDBQT format using Autodock 4.2.

Docking Analysis: The docking studies were performed to evaluate the binding affinity of the

benzotriazole derivatives with the target enzyme. The binding energies were generated, and

the position of the ligand in the enzyme's binding site was visualized to understand the

nature of the interaction.

Visualizations
The following diagrams illustrate a generalized workflow for molecular docking studies and a

simplified signaling pathway relevant to one of the target classes.
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Caption: A generalized workflow for molecular docking studies.
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Caption: Simplified FAK signaling pathway and the inhibitory action of benzotriazole analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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